molecular formula C37H21Cl2N3O8 B3026287 3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide

3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide

Cat. No.: B3026287
M. Wt: 706.5 g/mol
InChI Key: INOXUAMBIQQWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phen Green SK diacetate is a green-fluorescent heavy metal ion indicator. It is widely used in scientific research to detect and image various metal ions within cells. The compound is particularly effective in detecting ions such as copper (Cu²⁺, Cu⁺), iron (Fe²⁺), mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), zinc (Zn²⁺), and nickel (Ni²⁺) .

Mechanism of Action

Phen Green SK diacetate, also known as [6’-acetyloxy-2’,7’-dichloro-3-oxo-5-(1,10-phenanthrolin-5-ylcarbamoyl)spiro[2-benzofuran-1,9’-xanthene]-3’-yl] acetate or 3’,6’-bis(acetyloxy)-2’,7’-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxamide, is a fluorescent heavy metal indicator .

Target of Action

The primary targets of Phen Green SK diacetate are various metal ions, including Cu2+ , Cu+ , Fe2+ , Hg2+ , Pb2+ , Cd2+ , Zn2+ , and Ni2+ . These ions play crucial roles in numerous biological processes, including oxygen transport, DNA synthesis, and electron transport .

Mode of Action

Phen Green SK diacetate interacts with its targets by binding to these metal ions. The compound displays excitation/emission maxima of 507/532 nm , respectively, and its fluorescence is quenched upon interaction with metal ions .

Biochemical Pathways

It is known that the compound can influence the labile iron pool (lip), a small fraction of iron that weakly binds to proteins in cells . The LIP serves as a crucial system for maintaining iron homeostasis by being chelatable, exchangeable, and redox-active .

Pharmacokinetics

It is known that the compound is cell permeable , suggesting that it can readily cross cell membranes to interact with its intracellular targets.

Result of Action

The interaction of Phen Green SK diacetate with metal ions results in the quenching of its fluorescence . This change can be detected and quantified, allowing for the monitoring of changes in the levels of the target metal ions within cells .

Action Environment

The action of Phen Green SK diacetate can be influenced by various environmental factors. For instance, the presence of cytosol esterases can metabolize Phen Green SK diacetate, trapping it within the cell . Additionally, the compound’s fluorescence can be affected by the pH and the presence of other ions in the environment .

Biochemical Analysis

Biochemical Properties

Phen Green SK diacetate interacts with a variety of metal ions, including Fe2+, Cd2+, Co2+, Ni2+, and Zn2+ . The interaction between Phen Green SK diacetate and these ions results in a quenching of the compound’s fluorescence . This property makes it a valuable tool for detecting and measuring the presence of these ions in biochemical reactions.

Cellular Effects

Phen Green SK diacetate has been used in various studies to measure the levels of metal ions in cells . For example, it has been used to detect iron accumulation in macrophages . The presence of these ions can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Phen Green SK diacetate involves its interaction with metal ions. When Phen Green SK diacetate comes into contact with these ions, its fluorescence is quenched . This change in fluorescence can be measured, allowing for the detection and quantification of these ions .

Temporal Effects in Laboratory Settings

The effects of Phen Green SK diacetate can change over time in laboratory settings. For example, the fluorescence of Phen Green SK diacetate can be quenched upon interaction with metal ions . This property allows for the temporal measurement of these ions in in vitro or in vivo studies .

Metabolic Pathways

Phen Green SK diacetate is involved in the detection of metal ions, which play crucial roles in various metabolic pathways

Transport and Distribution

Phen Green SK diacetate can be distributed within cells and tissues where it interacts with metal ions

Subcellular Localization

Phen Green SK diacetate can be localized within cells where it interacts with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phen Green SK diacetate involves the reaction of Phen Green SK with acetic anhydride in the presence of a base. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product. The reaction is followed by purification steps such as recrystallization or chromatography to obtain the pure diacetate form .

Industrial Production Methods: In industrial settings, the production of Phen Green SK diacetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is then packaged and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Phen Green SK diacetate primarily undergoes complexation reactions with metal ions. These reactions result in the quenching of its fluorescence, which is used as an indicator of the presence of specific metal ions .

Common Reagents and Conditions:

    Reagents: Metal salts such as copper sulfate (CuSO₄), iron chloride (FeCl₂), and zinc acetate (Zn(OAc)₂).

    Conditions: The reactions are typically carried out in aqueous solutions at neutral pH.

Major Products: The major products of these reactions are the metal-Phen Green SK complexes, which exhibit reduced fluorescence compared to the free dye .

Properties

IUPAC Name

[6'-acetyloxy-2',7'-dichloro-3-oxo-5-(1,10-phenanthrolin-5-ylcarbamoyl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H21Cl2N3O8/c1-17(43)47-31-15-29-24(13-26(31)38)37(25-14-27(39)32(48-18(2)44)16-30(25)49-29)23-8-7-20(11-22(23)36(46)50-37)35(45)42-28-12-19-5-3-9-40-33(19)34-21(28)6-4-10-41-34/h3-16H,1-2H3,(H,42,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOXUAMBIQQWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)NC6=C7C=CC=NC7=C8C(=C6)C=CC=N8)C(=O)O4)Cl)OC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H21Cl2N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide
Reactant of Route 3
Reactant of Route 3
3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide
Reactant of Route 4
Reactant of Route 4
3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide
Reactant of Route 5
Reactant of Route 5
3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide
Reactant of Route 6
3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide

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